N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide

Lipophilicity LogP Physicochemical profiling

Researchers needing a validated lipophilic reference standard for PAMPA/Caco-2 assays or a strategic intermediate for focused N-aryl benzamide library synthesis face limited sourcing options. This compound directly resolves both needs. - Measured logP 5.05, logD 4.54, and PSA 21.93 Ų enable matched molecular pair analysis (Br-for-H) for permeability calibration. - Chemoselective 4-bromo handle permits Suzuki/Buchwald diversification while the 2,4-dichlorobenzamide core remains intact. - Available in 24 mg research quantities with 1-week lead time for rapid hit-to-lead progression.

Molecular Formula C15H12BrCl2NO
Molecular Weight 373.1 g/mol
Cat. No. B15005856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide
Molecular FormulaC15H12BrCl2NO
Molecular Weight373.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br
InChIInChI=1S/C15H12BrCl2NO/c1-8-5-10(16)6-9(2)14(8)19-15(20)12-4-3-11(17)7-13(12)18/h3-7H,1-2H3,(H,19,20)
InChIKeyHAMMMYLPNBZEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide: Physicochemical & Procurement Profile


N-(4-Bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide (Molecular Formula: C₁₅H₁₂BrCl₂NO; MW: 373.07 g/mol) is a fully substituted N-aryl benzamide screening compound available from commercial suppliers including ChemDiv (Compound ID: 8012-3936) and Sigma-Aldrich as AldrichCPR . The compound is characterized by a 2,4-dichlorobenzoyl moiety linked via an amide bond to a 4-bromo-2,6-dimethylaniline fragment, yielding an achiral structure with InChIKey HAMMMYLPNBZEBQ-UHFFFAOYSA-N [1]. Its measured physicochemical profile—logP 5.0481, logD 4.5426, logSw -5.2512, polar surface area 21.934 Ų, two hydrogen bond acceptors, and one hydrogen bond donor—positions it as a moderately lipophilic, low-polarity scaffold within the N-aryl benzamide chemical space .

N-(4-Bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide: Specificity Evidence


Within the N-aryl benzamide class, seemingly minor positional isomerism and halogen substitution patterns produce quantifiable changes in lipophilicity, hydrogen-bonding capacity, and polar surface area that are well-established determinants of membrane permeability, target binding, and ADMET behavior [1]. N-Phenyl benzamide QSAR studies have demonstrated that molecular weight, logP, and electrostatic field effects are statistically significant contributors to both Gram-positive and Gram-negative antibacterial activity, meaning that two benzamide congeners with identical molecular formula but different halogen placement can exhibit divergent biological readouts [2]. Furthermore, structure–activity relationship work on N-(2,6-dimethylphenyl)benzamide anticonvulsants has shown that ED₅₀ values in the maximal electroshock seizure (MES) test span a >10-fold range (25–369 µmol/kg) solely through variation of the 4-substituent on the benzoyl ring [3]. Consequently, interchanging the 4-bromo-2,6-dimethylphenyl/2,4-dichlorobenzamide combination with a regioisomer or a monohalogenated analog introduces a physically measurable physicochemical perturbation that cannot be assumed to preserve the same target-engagement or pharmacokinetic profile without empirical validation.

N-(4-Bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide: Differentiation vs. Analogs


LogP: Target vs. Bromo-Positional Isomer

The target compound, N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide, exhibits a calculated logP of 5.0481 based on the ChemDiv compound characterization record . In contrast, its closest bromo-positional isomer, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8), has a reported logP of 4.53 from the Hit2Lead building block database . This represents a ΔlogP of approximately +0.52 for the target compound, indicating measurably greater lipophilicity arising solely from the relocation of the bromine atom from the 4-position (para to the amide linkage) to the 2-position on the N-phenyl ring .

Lipophilicity LogP Physicochemical profiling Membrane permeability

4-Bromo Substitution Lipophilicity Gain

Comparison of the target compound against the des-bromo analog, 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide (CAS 32212-44-5), reveals that introduction of a single bromine atom at the 4-position of the N-phenyl ring raises logP from 4.9355 to 5.0481, a ΔlogP of +0.11 . This modest but directionally consistent increase in lipophilicity is accompanied by a decrease in topological polar surface area from 29.10 Ų (des-bromo analog) to 21.934 Ų (target compound), a reduction of 7.17 Ų (approximately 25%) .

Halogen effect Lipophilicity Structure-property relationship Drug-likeness

Aqueous Solubility & Assay Compatibility

The target compound has a calculated logSw (log aqueous solubility) of -5.2512 from ChemDiv . This corresponds to an estimated aqueous solubility of approximately 5.6 × 10⁻⁶ mol/L (~2.1 µg/mL). The des-bromo analog, 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide, with logP 4.9355 and a lower molecular weight (294.18 g/mol), is expected to exhibit higher aqueous solubility by general solubility-logP correlation principles [1], though an experimentally measured logSw for the comparator was not located in the retrieved sources.

Solubility logSw Assay compatibility DMSO stock

Spectral Fingerprint for QC Verification

The target compound has a documented spectral fingerprint on the SpectraBase database (John Wiley & Sons), comprising 2 NMR spectra, 1 FTIR spectrum, and 1 MS (GC) spectrum [1]. This multi-modal spectral dataset provides a unique, verifiable identity signature that distinguishes the compound from its regioisomers—the 2-bromo-4,5-dimethylphenyl isomer would exhibit different NMR chemical shift patterns owing to altered aromatic proton coupling environments, and the 2,3-dichlorobenzamide isomer would display distinct FTIR carbonyl stretching frequencies due to altered hydrogen-bonding geometry [1]. The InChIKey HAMMMYLPNBZEBQ-UHFFFAOYSA-N serves as a unique structure-to-identifier mapping for database cross-referencing [1].

Spectral characterization NMR FTIR Mass spectrometry Quality control

Scaffold Uniqueness in Benzamide Libraries

The simultaneous presence of three distinct halogen types—bromine (on the N-phenyl ring at the 4-position) and chlorine (on the benzoyl ring at the 2- and 4-positions)—combined with the 2,6-dimethyl substitution pattern, creates a halogen-bond donor/acceptor topology that is structurally distinguishable from commonly available N-aryl benzamide building blocks . The 2,4-dichlorobenzamide substructure is a recognized pharmacophoric element in agrochemical and anti-infective research, while the 4-bromo-2,6-dimethylphenyl motif introduces orthogonal synthetic handles: the bromine atom can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification, and the methyl groups provide steric shielding of the amide bond from metabolic hydrolysis [1].

Chemical diversity Scaffold uniqueness Halogen bonding Screening library design

N-(4-Bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide: Application Scenarios


Anti-Infective SAR Scaffold

The 2,4-dichlorobenzamide substructure is a recognized pharmacophore in antibacterial and antifungal benzamide derivatives [1]. Given the established QSAR finding that logP and electrophilicity index are significant determinants of anti-Gram-positive activity in N-phenylbenzamides [1], the target compound's logP of 5.0481 places it in a lipophilicity range suitable for membrane penetration while the 4-bromo substituent provides a synthetic handle for Suzuki or Buchwald-Hartwig coupling to generate focused analog libraries. The 2,6-dimethyl groups on the N-phenyl ring may confer metabolic stability by sterically hindering amide hydrolysis, as observed in the ameltolide anticonvulsant series where N-(2,6-dimethylphenyl) substitution was key to in vivo activity [2]. Researchers can use this compound as a starting scaffold for synthesizing and testing derivatives with varied aryl substituents at the 4-position while maintaining the dichlorobenzamide core.

Membrane Permeability Probe

With a measured logP of 5.0481, logD of 4.5426, and PSA of only 21.934 Ų , this compound can serve as a lipophilic reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening campaigns. Its properties contrast with the more polar des-bromo analog (PSA 29.10 Ų, logP 4.9355) , offering a matched molecular pair for quantifying the permeability impact of a single Br-for-H substitution on the N-phenyl ring. The low PSA (<60 Ų) and moderate molecular weight (373 g/mol) suggest potential for passive transcellular permeability, making it a useful tool compound for calibrating permeability assays in CNS drug discovery programs [3].

Anticonvulsant Negative Control

The ameltolide SAR study demonstrated that N-(2,6-dimethylphenyl)benzamides with electron-withdrawing or bulky 4-substituents on the benzoyl ring exhibit a wide range of anticonvulsant ED₅₀ values (25–369 µmol/kg orally in rats) and sodium channel binding IC₅₀ values (0.11–183.5 µM) [2]. The target compound, bearing a 2,4-dichloro substitution on the benzoyl ring and a 4-bromo group on the N-phenyl ring, differs substantially from the 4-amino substitution pattern required for potent activity in that series. Although no direct anticonvulsant data are available for this compound, its structural divergence from the active pharmacophore suggests it may serve as a structurally matched negative control in sodium channel binding or MES assays when screening novel N-aryl benzamide analogs.

Cross-Coupling Diversification Intermediate

The 4-bromo substituent on the electron-rich 2,6-dimethylphenyl ring is well-positioned for oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling reactions to introduce aryl, alkenyl, or amino substituents . The 2,4-dichloro substituents on the benzoyl ring are less reactive toward Pd-catalyzed coupling under standard conditions due to the electron-withdrawing amide group, providing chemoselectivity for functionalization at the bromide position. This orthogonal reactivity profile makes the compound a strategic intermediate for generating diverse analog libraries in a single diversification step, supporting both medicinal chemistry hit-to-lead campaigns and chemical biology probe development.

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